2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide
Overview
Description
2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide is a complex organic compound that features a combination of furan, diazinane, and indole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide involves multiple steps, typically starting with the preparation of the individual moieties followed by their assembly into the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The diazinane moiety can be reduced to form different diazinane derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, which are facilitated by the electron-rich nature of the indole nucleus. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The furan and indole moieties are known to interact with various biological receptors, potentially leading to therapeutic effects. The diazinane moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other furan, diazinane, and indole derivatives. What sets 2-(3-{[(5Z)-1-[(Furan-2-YL)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-2-methyl-1H-indol-1-YL)acetamide apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical properties. Some similar compounds include:
- Furan derivatives with antimicrobial properties.
- Diazinane derivatives with potential therapeutic applications.
- Indole derivatives with a wide range of biological activities.
Properties
IUPAC Name |
2-[3-[(Z)-[1-(furan-2-ylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methylindol-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-12-15(14-6-2-3-7-17(14)24(12)11-18(22)26)9-16-19(27)23-21(29)25(20(16)28)10-13-5-4-8-30-13/h2-9H,10-11H2,1H3,(H2,22,26)(H,23,27,29)/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYPKFUEMTTZOY-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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